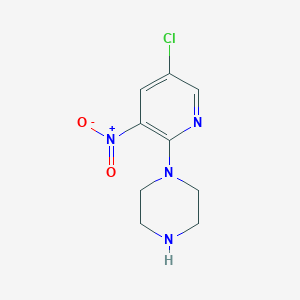

1-(5-Chloro-3-nitropyridin-2-yl)piperazine

Description

Properties

IUPAC Name |

1-(5-chloro-3-nitropyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN4O2/c10-7-5-8(14(15)16)9(12-6-7)13-3-1-11-2-4-13/h5-6,11H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMIFSPGRIWQRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=N2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution Reaction

The primary synthetic route involves reacting 2-chloro-5-nitropyridine with piperazine under reflux in an appropriate solvent such as acetonitrile. The reaction typically proceeds as follows:

- Reactants: 2-chloro-5-nitropyridine and excess piperazine.

- Solvent: Acetonitrile.

- Conditions: Reflux for approximately 12 hours.

- Mechanism: The nucleophilic nitrogen of piperazine attacks the electrophilic 2-position of the chloronitropyridine, displacing chloride ion via an S_NAr mechanism facilitated by the electron-withdrawing nitro group at the 3-position.

- Yield: Approximately 65% under optimized conditions.

This method yields this compound as the major product, which can be isolated by standard extraction and purification techniques.

Protection and Deprotection Strategy

An alternative approach involves a two-stage process using a protected piperazine derivative:

- Stage 1: Synthesis of tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate by coupling 5-chloropyridin-2-yl moiety with N-Boc-piperazine.

- Stage 2: Deprotection of the Boc group using trifluoroacetic acid in dichloromethane (or methyl chloride) at room temperature for 2 hours, followed by neutralization with sodium bicarbonate solution and extraction to yield the free 1-(5-chloropyridin-2-yl)piperazine in high purity and yield (~99%).

This method is particularly useful when the nitro group is present, as it allows for better control of reaction conditions and product purity.

Reaction Conditions and Yields Summary

Mechanistic Insights and Research Findings

- The nitro substituent at the 3-position of the pyridine ring plays a critical role by withdrawing electron density, thereby activating the 2-chloro position for nucleophilic substitution.

- The reaction proceeds via a classical S_NAr mechanism with the formation of a Meisenheimer complex intermediate.

- Excess piperazine is often used to ensure complete conversion and to suppress side reactions.

- The Boc-protection strategy is advantageous in multi-step syntheses where selective deprotection is required without affecting other functional groups.

- Purification typically involves aqueous workup, extraction, drying, and vacuum drying to isolate the solid product.

Chemical Reactions Analysis

1-(5-Chloro-3-nitropyridin-2-yl)piperazine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives, depending on the oxidizing agent used

Common reagents used in these reactions include sodium borohydride for reduction and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1-(5-Chloro-3-nitropyridin-2-yl)piperazine has multiple applications across various scientific domains:

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent in several diseases due to its ability to interact with biological targets.

- Antidepressant Activity: Studies suggest that derivatives of this compound may exhibit selective serotonin reuptake inhibition, making it a candidate for treating depression and anxiety disorders.

- Anticancer Properties: Research indicates that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest in cancer cell lines.

Neuropharmacology

The compound has shown promise in modulating neurotransmitter systems, particularly:

- Dopaminergic Activity: It may influence dopamine receptors, suggesting potential use in treating neurological disorders such as schizophrenia or Parkinson's disease.

Enzyme Inhibition

Research has focused on its ability to inhibit specific enzymes involved in metabolic pathways:

- Monoacylglycerol Lipase (MAGL) Inhibition: Preliminary studies demonstrate that it can inhibit MAGL, which could have implications for treating pain and neurodegenerative diseases by increasing endocannabinoid levels.

Data Table: Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Antidepressant | Selective serotonin reuptake inhibition | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits monoacylglycerol lipase (MAGL) | |

| Neuropharmacological | Modulates dopaminergic systems |

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated various piperazine derivatives, including this compound. The results indicated significant inhibition of serotonin reuptake, suggesting its potential as an antidepressant. The compound exhibited an IC50 value comparable to established SSRIs.

Case Study 2: Anticancer Properties

In vitro studies conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptotic markers. Flow cytometry analysis confirmed that the compound induced cell cycle arrest at the G0/G1 phase.

Case Study 3: Enzyme Inhibition Analysis

A detailed enzymatic assay revealed that this compound exhibited potent inhibition of MAGL with an IC50 value in the low micromolar range. This positions it as a promising candidate for developing therapeutic agents targeting lipid metabolism disorders.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-3-nitropyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes. For instance, it acts as an inhibitor of the urease enzyme by binding to its active site, thereby preventing the breakdown of urea into ammonia and carbamate . This inhibition can disrupt the survival of certain pathogens that rely on urease activity.

Comparison with Similar Compounds

Key Observations :

- Chlorine Substitution : Chlorine at meta/para positions (e.g., mCPP) enhances receptor binding affinity (e.g., 5-HT1B/1C), while para-chloro in benzhydryl derivatives improves cytotoxicity .

- Nitro Groups : Nitro-substituted arylpiperazines (e.g., thiadiazole derivatives) show antibacterial activity but may reduce solubility .

- Piperazine Flexibility : Bulky substituents (e.g., benzhydryl) reduce antibacterial activity but improve anticancer selectivity .

Pharmacological Activity

Anticancer Activity

- 1-(4-Chlorobenzhydryl)piperazine derivatives : Demonstrated IC₅₀ values of 2–10 µM against liver (HEPG2), breast (MCF7), and colon (HCT-116) cancer cells. The chloro-substituted benzhydryl group stabilizes interactions with tubulin or PARP-1 targets .

- Piperazine-naphthoquinone hybrids: Exhibit PARP-1 inhibition (IC₅₀: 0.5–5 µM) with >10-fold selectivity over PARP-2, attributed to piperazine’s hydrogen-bonding capacity .

Antibacterial Activity

- Fluoroquinolone-piperazine analogs: Piperazine moieties in ciprofloxacin derivatives enhance DNA gyrase inhibition (MIC: 0.1–1 µg/mL). However, bulky substituents (e.g., diphenylmethyl) reduce potency .

Neuropharmacological Effects

- mCPP (1-(3-Chlorophenyl)piperazine) : Acts as a 5-HT1B/1C agonist, suppressing locomotor activity in rats (ED₅₀: 2–5 mg/kg). Chlorine at position 3 optimizes receptor binding .

- 1-(2-Methoxyphenyl)piperazine : Shows antioxidant activity by increasing SOD and catalase levels in blood cells, likely due to methoxy group’s electron-donating effects .

Structure-Activity Relationships (SAR)

- Chlorine Substitution :

- Nitro Groups :

- Piperazine Modifications: Bulky groups (e.g., benzhydryl) improve anticancer selectivity but reduce antibacterial efficacy .

Biological Activity

1-(5-Chloro-3-nitropyridin-2-yl)piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of the enzyme urease. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and case studies based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 2-chloro-3-nitropyridine with piperazine under reflux conditions. This reaction yields the desired piperazine derivative, which can be further modified to enhance its biological properties. The presence of the nitro group at the 3-position and the chloro group at the 5-position are critical for its activity against urease.

Urease Inhibition

Urease is an enzyme produced by Helicobacter pylori, which plays a crucial role in the survival of this bacterium in acidic environments. Inhibition of urease is a promising strategy for treating infections caused by H. pylori. Recent studies have shown that derivatives of this compound exhibit potent urease inhibitory activity.

Table 1: Urease Inhibition Potency of Derivatives

| Compound | IC50 (µM) | Binding Energy (kcal/mol) | Remarks |

|---|---|---|---|

| 5b | 2.0 ± 0.73 | -8.0 | Most active inhibitor |

| 7e | 2.24 ± 1.63 | -8.1 | Good biocompatibility |

| Thiourea | 23.2 ± 11.0 | -2.8 | Standard reference |

The IC50 values indicate that compounds 5b and 7e are significantly more effective than thiourea, a standard urease inhibitor, demonstrating their potential as therapeutic agents against H. pylori infections .

Hemolysis Potential

In addition to their inhibitory effects on urease, the hemolysis potential of these compounds has been evaluated to assess their biocompatibility with human blood cells. Compounds 7e and 7h showed favorable hemolysis percentages comparable to phosphate-buffered saline (PBS), suggesting they may be suitable for injection at low concentrations .

Structure-Activity Relationship (SAR)

The biological activity of piperazine derivatives can be significantly influenced by substituents on the pyridine ring. The presence of electron-withdrawing groups, such as chlorine and nitro groups, tends to enhance inhibitory potency against urease:

- Chloro Substitution : The chloro group at the ortho position increases electrophilicity, enhancing urease inhibition.

- Nitro Substitution : The position of nitro groups also affects activity; ortho-substituted nitro compounds generally show better inhibition compared to meta or para substitutions.

Table 2: Effect of Substituents on Urease Inhibition

| Substituent Position | IC50 (µM) | Observations |

|---|---|---|

| Ortho Nitro | 16.84 | Effective inhibition |

| Meta Nitro | 26.98 | Reduced activity |

| Para Nitro | Not tested | - |

Case Studies

Recent studies have explored various derivatives of this compound for their biological activities:

- Study on Urease Inhibition : A series of derivatives were synthesized and evaluated for their ability to inhibit urease, with several compounds showing IC50 values lower than that of thiourea, indicating strong potential as therapeutic agents .

- Biocompatibility Assessment : Hemolysis assays indicated that certain derivatives maintain good biocompatibility, which is crucial for their development as injectable drugs .

- Molecular Docking Studies : Computational analyses demonstrated favorable interactions between these compounds and the active site of urease, supporting experimental findings regarding their inhibitory potency .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(5-Chloro-3-nitropyridin-2-yl)piperazine?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, a pyridine derivative (e.g., 5-chloro-3-nitropyridin-2-amine) may react with piperazine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base like K₂CO₃ to facilitate substitution at the 2-position. Purification often involves column chromatography (silica gel, eluting with CH₂Cl₂/MeOH gradients) .

- Key Data : details a similar synthesis using 3-chloro-5-(trifluoromethyl)pyridin-2-ylpiperazine, involving HOBt/TBTU coupling agents and NEt₃ in DMF.

Q. How is the purity and structural integrity of this compound validated?

- Methodological Answer : Characterization relies on 1H NMR (to confirm substitution patterns and piperazine integration), LC-MS (for molecular weight verification), and HPLC (purity >95%). For example, the nitro group’s presence is confirmed by a deshielded aromatic proton signal at δ 8.5–9.0 ppm in 1H NMR .

- Contradiction Note : Discrepancies in NMR shifts may arise from solvent effects (e.g., DMSO vs. CDCl₃), requiring cross-validation with mass spectrometry .

Q. What are the common functionalization strategies for this compound?

- Methodological Answer : The nitro group can be reduced to an amine (e.g., using H₂/Pd-C) for further derivatization. The piperazine ring’s secondary amine is reactive toward acylation (e.g., acetyl chloride) or alkylation (e.g., benzyl bromide) under basic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound analogs?

- Methodological Answer : Discrepancies in receptor binding (e.g., 5-HT vs. dopamine receptors) may stem from stereoelectronic effects of substituents. Use density functional theory (DFT) to model electronic profiles and molecular docking to predict binding modes. Cross-validate with radioligand assays (e.g., using [³H]-spiperone for 5-HT2A) .

- Example : highlights how substituent size (e.g., trifluoromethyl vs. chloro) impacts 5-HT receptor affinity.

Q. What strategies optimize the compound’s metabolic stability without compromising activity?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation. Use pro-drug approaches (e.g., esterification of the piperazine nitrogen) to enhance bioavailability. Validate with in vitro microsomal assays (human liver microsomes + NADPH) .

Q. How to design SAR studies for analogs targeting kinase inhibition?

- Methodological Answer :

Core Modifications : Replace the nitro group with bioisosteres (e.g., cyano or sulfonamide) to modulate electron density.

Piperazine Substitutions : Introduce bulky groups (e.g., 4-arylpiperazine) to explore steric effects on ATP-binding pockets.

Assays : Test against kinase panels (e.g., KinomeScan) and use X-ray crystallography to resolve binding poses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.